molecular formula C21H25N3O2 B243877 N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide

N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide

Cat. No. B243877
M. Wt: 351.4 g/mol
InChI Key: DKDYHUIUGFFDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA belongs to the class of piperazine derivatives and is known for its potential applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of EPPA is not fully understood. However, it is known to act on the central nervous system and modulate the activity of certain neurotransmitters such as serotonin and dopamine. EPPA has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
EPPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. EPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, EPPA has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPA is its potential therapeutic applications in the treatment of various diseases. EPPA is also relatively easy to synthesize, and its purity can be improved through recrystallization. However, there are some limitations to using EPPA in lab experiments. EPPA has low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of EPPA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EPPA. One area of research is to further investigate the mechanism of action of EPPA. This could help to identify new therapeutic applications for EPPA and improve our understanding of its biochemical and physiological effects. Another area of research is to investigate the potential use of EPPA in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to investigate the safety and efficacy of EPPA in human clinical trials.

Synthesis Methods

EPPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-aminophenyl)piperazine with ethyl benzoylacetate in the presence of a base such as potassium carbonate. The reaction leads to the formation of EPPA as a white crystalline solid. The purity of EPPA can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. EPPA has also been investigated for its potential use as an anti-depressant and anti-anxiety drug.

properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[4-(4-ethylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C21H25N3O2/c1-3-17-4-6-18(7-5-17)21(26)24-14-12-23(13-15-24)20-10-8-19(9-11-20)22-16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,25)

InChI Key

DKDYHUIUGFFDJI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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